1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Overview
Description
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C16H23N3O.2ClH. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its piperidine and piperazine rings, which are common structural motifs in many biologically active molecules .
Preparation Methods
The synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride as the benzylating agent.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with piperazine under suitable conditions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: This compound is employed in studies investigating the structure-activity relationships of piperidine and piperazine derivatives.
Industrial Applications: It serves as an intermediate in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine and piperazine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound also contains a piperidine ring and a benzyl group but lacks the piperazine ring, leading to different biological activities and applications.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound features a piperazine ring and a pyridine ring, showing different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFAAMOGTVHVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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